3-(Benzyloxy)cyclobutanecarboxylic acid
CAS No.: 4958-02-5; 84182-47-8; 84182-48-9
Cat. No.: VC5472722
Molecular Formula: C12H14O3
Molecular Weight: 206.241
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4958-02-5; 84182-47-8; 84182-48-9 |
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Molecular Formula | C12H14O3 |
Molecular Weight | 206.241 |
IUPAC Name | 3-phenylmethoxycyclobutane-1-carboxylic acid |
Standard InChI | InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) |
Standard InChI Key | YNNOFVDQHAHVFG-UHFFFAOYSA-N |
SMILES | C1C(CC1OCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(Benzyloxy)cyclobutanecarboxylic acid features a cyclobutane ring substituted with a benzyloxy group (–OCH₂C₆H₅) at the 3-position and a carboxylic acid (–COOH) at the 1-position. The strained cyclobutane ring imposes unique stereoelectronic effects, influencing reactivity and conformational stability.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₂H₁₄O₃ |
Molecular Weight | 206.24 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 352.7±35.0°C (760 mmHg) |
Flash Point | 136.7±19.4°C |
LogP (Partition Coefficient) | 1.87 |
Vapor Pressure | 0.0±0.8 mmHg (25°C) |
Spectroscopic Data
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IR Spectroscopy: Expected peaks include O–H stretch (2500–3300 cm⁻¹, carboxylic acid), C=O stretch (1700 cm⁻¹), and aromatic C–H stretches (3000–3100 cm⁻¹) .
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NMR: The cyclobutane protons resonate between δ 2.5–3.5 ppm (¹H), while the benzyloxy group’s methylene protons appear as a singlet near δ 4.5 ppm .
Synthesis and Manufacturing
Industrial Synthesis Route
A patented method (CN111320535B) outlines a four-step synthesis starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate :
Step 1: Nucleophilic Substitution
Reacting 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate in the presence of NaH (120–140°C, 20–24 h) forms cyclobutane intermediate I .
Step 2: Acid Hydrolysis
Deprotection and hydrolysis of I using HCl or H₂SO₄ yields 3-oxocyclobutanecarboxylic acid (II) .
Step 3: Hunsdiecker Reaction
Conversion of II to silver carboxylate (AgO₂C–C₃H₅–O–), followed by bromination with Br₂ in CCl₄ (40–70°C, 2–3 h), produces bromoalkane III .
Step 4: Benzylation
Nucleophilic substitution of III with benzyl alcohol in THF/NaH (40–50°C, 6–8 h) yields the final product .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | NaH, DMF, 130°C, 22 h | 78 |
2 | HCl, H₂O, reflux, 4 h | 85 |
3 | Ag₂O, Br₂, CCl₄, 55°C, 2.5 h | 72 |
4 | BnOH, NaH, THF, 45°C, 7 h | 88 |
Advantages of the Method
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Cost Efficiency: Raw materials like acetone-derived 3-dibromo-2,2-dimethoxypropane are inexpensive .
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Scalability: Reactions proceed under mild conditions (≤140°C) without hazardous reagents .
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Yield Optimization: Cumulative yield exceeds 50%, suitable for industrial production .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The –COOH group undergoes standard transformations:
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Esterification: Reacts with alcohols (R–OH) under acid catalysis to form esters.
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Amide Formation: Couples with amines (R–NH₂) via EDCI/HOBt activation .
Benzyloxy Group Reactivity
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Hydrogenolysis: Catalytic hydrogenation (H₂/Pd–C) cleaves the benzyl ether to yield 3-hydroxycyclobutanecarboxylic acid .
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Electrophilic Substitution: The aromatic ring undergoes nitration or sulfonation at the para position .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s rigid cyclobutane scaffold is valuable in designing:
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